molecular formula C25H25N3OS B4544724 N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide

N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide

Cat. No. B4544724
M. Wt: 415.6 g/mol
InChI Key: VXHHBAGLCWNIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide, commonly known as PAC-1, is a chemical compound that has gained significant attention in the field of cancer research. PAC-1 has been found to selectively induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of PAC-1 involves the activation of procaspase-3, an inactive precursor to the caspase-3 enzyme that is responsible for inducing apoptosis. PAC-1 binds to procaspase-3, inducing a conformational change that activates the enzyme. This then leads to the activation of downstream apoptotic pathways, ultimately resulting in programmed cell death.
Biochemical and Physiological Effects:
PAC-1 has been shown to selectively induce apoptosis in cancer cells, with minimal effect on normal cells. This selectivity is thought to be due to the higher levels of procaspase-3 found in cancer cells. PAC-1 has also been shown to sensitize cancer cells to chemotherapy, potentially increasing the effectiveness of chemotherapy treatments.

Advantages and Limitations for Lab Experiments

One advantage of PAC-1 is its selectivity for cancer cells, which reduces the risk of damage to normal cells. However, one limitation is the complex synthesis method required to produce PAC-1, which can be time-consuming and costly. Additionally, the mechanism of action of PAC-1 is not fully understood, which can make it difficult to optimize its effectiveness.

Future Directions

There are several potential future directions for PAC-1 research. One area of interest is the development of more efficient synthesis methods for PAC-1, which could reduce the cost and time required for production. Additionally, researchers are exploring the use of PAC-1 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research to better understand the mechanism of action of PAC-1, which could lead to the development of more effective cancer treatments.

Scientific Research Applications

PAC-1 has been extensively studied for its potential use in cancer treatment. Several studies have shown that PAC-1 can induce apoptosis in cancer cells, including breast, lung, and colon cancer cells. PAC-1 has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

4-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS/c29-24(21-11-9-20(10-12-21)19-7-3-1-4-8-19)27-25(30)26-22-13-15-23(16-14-22)28-17-5-2-6-18-28/h1,3-4,7-16H,2,5-6,17-18H2,(H2,26,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHHBAGLCWNIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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